molecular formula C11H13NO2 B12980350 3-(Amino(cyclopropyl)methyl)benzoic acid

3-(Amino(cyclopropyl)methyl)benzoic acid

Cat. No.: B12980350
M. Wt: 191.23 g/mol
InChI Key: LHHGUYVCFZPYJH-UHFFFAOYSA-N
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Description

3-(Amino(cyclopropyl)methyl)benzoic acid is an organic compound with a unique structure that includes a benzoic acid moiety substituted with an amino group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Amino(cyclopropyl)methyl)benzoic acid typically involves the introduction of the amino and cyclopropylmethyl groups onto a benzoic acid derivative. One common method involves the reaction of a benzoic acid derivative with cyclopropylmethylamine under suitable conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Amino(cyclopropyl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group may produce benzyl alcohol derivatives.

Scientific Research Applications

3-(Amino(cyclopropyl)methyl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(Amino(cyclopropyl)methyl)benzoic acid depends on its specific interactions with molecular targets. For example, if the compound interacts with enzymes, it may act as an inhibitor or activator, affecting the enzyme’s activity. The cyclopropylmethyl group may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Similar structure but lacks the cyclopropylmethyl group.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the benzoic acid moiety.

Uniqueness

3-(Amino(cyclopropyl)methyl)benzoic acid is unique due to the presence of both the amino and cyclopropylmethyl groups on the benzoic acid core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-[amino(cyclopropyl)methyl]benzoic acid

InChI

InChI=1S/C11H13NO2/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10H,4-5,12H2,(H,13,14)

InChI Key

LHHGUYVCFZPYJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)C(=O)O)N

Origin of Product

United States

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